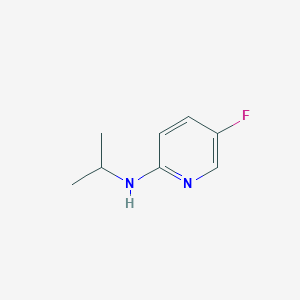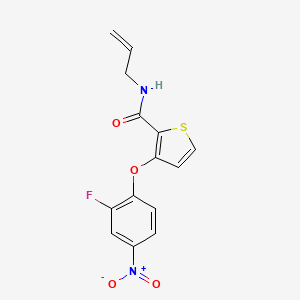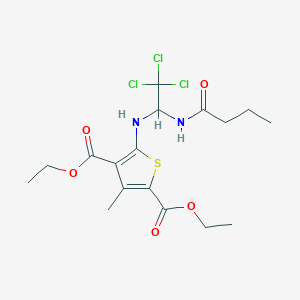![molecular formula C18H11BrS B2418630 4-(3-Bromophenyl)dibenzo[b,d]thiophene CAS No. 1084334-28-0](/img/structure/B2418630.png)
4-(3-Bromophenyl)dibenzo[b,d]thiophene
概要
説明
4-(3-Bromophenyl)dibenzo[b,d]thiophene is an organic compound that belongs to the class of dibenzothiophenes. It is characterized by the presence of a bromophenyl group attached to the dibenzothiophene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)dibenzo[b,d]thiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3-Bromophenyl)dibenzo[b,d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of substituted dibenzothiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of debrominated dibenzothiophenes.
科学的研究の応用
4-(3-Bromophenyl)dibenzo[b,d]thiophene has several scientific research applications:
Material Science: Used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Pharmacology: Investigated for its potential as a pharmacophore in drug development.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Biological Imaging: Employed in biological imaging due to its fluorescent properties.
作用機序
The mechanism of action of 4-(3-Bromophenyl)dibenzo[b,d]thiophene in its applications is primarily based on its ability to participate in electronic transitions. In OLEDs, it acts as a luminescent material by undergoing excited-state transitions. In pharmacology, its mechanism involves binding to specific molecular targets, although detailed pathways are still under investigation .
類似化合物との比較
Similar Compounds
- 4-(3-Bromophenyl)dibenzo[b,d]thiophene
- 4-(3-Bromophenyl)dibenzofuran
- 4-(3-Bromophenyl)dibenzoselenophene
Uniqueness
This compound is unique due to its specific electronic properties and structural configuration, which make it particularly suitable for applications in OLEDs and other electronic devices. Its bromophenyl group also allows for further functionalization, enhancing its versatility in synthetic chemistry .
特性
IUPAC Name |
4-(3-bromophenyl)dibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrS/c19-13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)20-18(14)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHWZEWMZMHZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2418549.png)
![Tert-butyl 1'-amino-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate](/img/structure/B2418550.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2418551.png)




![Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2418564.png)

![N-[1-Acetyl-6-(trifluoromethyl)piperidin-3-yl]-2-cyanopyridine-4-carboxamide](/img/structure/B2418566.png)

![4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2418568.png)

